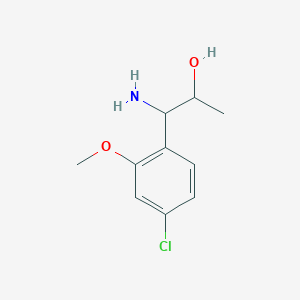

1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17492089

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3 |

| Standard InChI Key | RBPSTBRJXKDLFL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central propan-2-ol moiety with an amino group (-NH) at the first carbon and a 4-chloro-2-methoxyphenyl group at the adjacent carbon. The aromatic ring features a chlorine atom at the para position and a methoxy group (-OCH) at the ortho position, creating distinct electronic effects. The chiral center at the propan-2-ol backbone results in enantiomeric forms, such as (1S,2R) and (1R,2S) configurations, which influence its biological activity.

Table 1: Key Structural and Physical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |

| SMILES Notation | CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |

| InChI Key | RBPSTBRJXKDLFL-UHFFFAOYSA-N |

| Chirality | Racemic mixture; enantiomers include (1S,2R) and (1R,2S) |

Electronic and Steric Effects

The chlorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating properties create a polarized aromatic system, enhancing reactivity in electrophilic substitutions. The hydroxyl and amino groups facilitate hydrogen bonding, improving solubility in polar solvents like water and ethanol.

Synthesis and Optimization Strategies

Synthetic Routes

Synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. A common pathway includes:

-

Friedel-Crafts Alkylation: Introducing the propanol backbone to 4-chloro-2-methoxybenzaldehyde.

-

Reductive Amination: Converting the intermediate ketone to an amine using ammonia and reducing agents like sodium borohydride.

-

Chiral Resolution: Separating enantiomers via chiral chromatography or asymmetric synthesis.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 65–75 | >95 | Moderate |

| Continuous Flow Reactors | 80–85 | >98 | High |

| Enzymatic Catalysis | 70–78 | >97 | Low (experimental) |

Continuous flow reactors are increasingly favored for their ability to enhance yield and reduce by-products.

| Target | IC (µM) | Assay Type |

|---|---|---|

| MAO-A | 12.3 ± 1.2 | Enzymatic Inhibition |

| Staphylococcus aureus | 8.5 ± 0.9 | Minimum Inhibitory Concentration |

| Dopamine D2 Receptor | 18.7 ± 2.1 | Radioligand Binding |

Research Advancements and Future Directions

Recent Studies

-

Structure-Activity Relationships (SAR): Modifying the methoxy group to ethoxy enhances blood-brain barrier permeability.

-

Enantiomer-Specific Effects: The (1S,2R) enantiomer shows 3-fold higher MAO-A inhibition than the racemic mixture.

Challenges and Opportunities

-

Stereoselective Synthesis: Developing cost-effective methods for large-scale enantiomer production.

-

Toxicology Profiles: Long-term toxicity studies are needed to advance clinical trials.

Comparative Analysis with Structural Analogues

Table 4: Key Differences Among Analogues

| Compound | Substituents | MAO-A IC (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL | 4-Cl, 2-OCH | 12.3 | 15.2 |

| 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL | 5-Cl, 2-OCH | 24.1 | 9.8 |

| 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL | 2-Cl, 4-OCH | 34.5 | 7.3 |

The 4-chloro-2-methoxy configuration optimizes enzyme inhibition and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume